Methyl 3-(Acetylamino)-2,3-dideoxy-4,6-O-benzylidene-α-D-ribo-hexopyranoside Methyl 3-(Acetylamino)-2,3-dideoxy-4,6-O-benzylidene-α-D-ribo-hexopyranoside
Brand Name: Vulcanchem
CAS No.: 23819-31-0
VCID: VC0024021
InChI: InChI=1S/C16H21NO5/c1-10(18)17-12-8-14(19-2)21-13-9-20-16(22-15(12)13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18)
SMILES: CC(=O)NC1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol

Methyl 3-(Acetylamino)-2,3-dideoxy-4,6-O-benzylidene-α-D-ribo-hexopyranoside

CAS No.: 23819-31-0

Reference Standards

VCID: VC0024021

Molecular Formula: C16H21NO5

Molecular Weight: 307.34 g/mol

Methyl 3-(Acetylamino)-2,3-dideoxy-4,6-O-benzylidene-α-D-ribo-hexopyranoside - 23819-31-0

CAS No. 23819-31-0
Product Name Methyl 3-(Acetylamino)-2,3-dideoxy-4,6-O-benzylidene-α-D-ribo-hexopyranoside
Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
IUPAC Name N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide
Standard InChI InChI=1S/C16H21NO5/c1-10(18)17-12-8-14(19-2)21-13-9-20-16(22-15(12)13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18)
Standard InChIKey GDYLYTADQGGFEF-UHFFFAOYSA-N
SMILES CC(=O)NC1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC
Canonical SMILES CC(=O)NC1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC
Synonyms α-Methyl 3-(Acetylamino)-2,3-dideoxy-4,6-O-(phenylmethylene)-D-ribo-hexopyranoside;_x000B_NSC 294860
PubChem Compound 321897
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator